1-bromo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
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Overview
Description
1-bromo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene, also known as 1-bromo-4-nitrobenzene, is a compound with the molecular formula C6H4BrNO2. It is a derivative of benzene, where a bromine atom and a nitro group are substituted at the para positions. This compound is notable for its applications in organic synthesis and various industrial processes .
Preparation Methods
1-bromo-4-nitrobenzene can be synthesized through several methods:
Nitration of Bromobenzene: This method involves the nitration of bromobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Bromination of Nitrobenzene: Another method involves the bromination of nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide.
Chemical Reactions Analysis
1-bromo-4-nitrobenzene undergoes various chemical reactions, including:
Scientific Research Applications
1-bromo-4-nitrobenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-bromo-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
1-bromo-4-nitrobenzene can be compared with other similar compounds such as:
1-chloro-4-nitrobenzene: Similar in structure but with a chlorine atom instead of bromine.
1-bromo-2-nitrobenzene: The nitro group is positioned ortho to the bromine atom.
1-bromo-3-nitrobenzene: The nitro group is positioned meta to the bromine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different positions of the substituents on the benzene ring.
Properties
CAS No. |
1173022-54-2 |
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Molecular Formula |
C6H4BrNO2 |
Molecular Weight |
207.96 g/mol |
IUPAC Name |
1-bromo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ZDFBKZUDCQQKAC-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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